Docusate

Übersicht

Beschreibung

Es ist vor allem für seine Rolle als Stuhlweichmacher und Abführmittel bekannt, das hilft, Verstopfung zu lindern, indem es die Menge an Wasser erhöht, die der Stuhl im Darm aufnimmt, wodurch er weicher und leichter auszuscheiden ist . Docusate ist in verschiedenen Formen erhältlich, darunter Natrium-, Calcium- und Kaliumsalze .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt in einem zweistufigen Verfahren:

Sulfonierung: Der resultierende Ester wird dann mit Natriumbisulfit in einer wässrigen Lösung sulfoniert, um Docusat-Natrium zu erzeugen.

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Herstellung von hochreinem Docusat-Natrium zusätzliche Reinigungsschritte. Nach der Sulfonierungsreaktion wird das Rohprodukt in einem Alkohol-Wasser-System kristallisiert, anschließend in wasserfreiem Alkohol gelöst und unter reduziertem Druck destilliert, um wasserfreies Docusat-Natrium zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of docusate involves a two-step process:

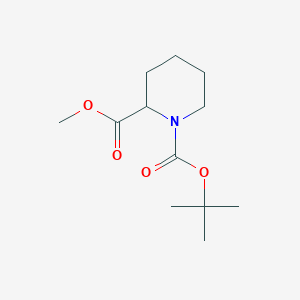

Esterification: The first step involves the esterification of 2-ethylhexanol with maleic anhydride in the presence of a catalyst such as mineral acid or organic acid.

Industrial Production Methods

In industrial settings, the production of high-purity this compound sodium involves additional purification steps. After the sulfonation reaction, the crude product is crystallized in an alcohol and water system, followed by dissolution in dehydrated alcohol and reduced pressure distillation to obtain anhydrous this compound sodium .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Docusate unterliegt hauptsächlich den folgenden Arten von Reaktionen:

Veresterung: Wie bereits erwähnt, beinhaltet der erste Schritt in seiner Synthese die Veresterung.

Sulfonierung: Der zweite Schritt beinhaltet die Sulfonierung, um die Sulfonatgruppe einzuführen.

Häufige Reagenzien und Bedingungen

Veresterung: 2-Ethylhexanol, Maleinsäureanhydrid und ein Katalysator (Mineralsäure oder organische Säure).

Sulfonierung: Natriumbisulfit in einer wässrigen Lösung.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Docusat-Natrium, das die am häufigsten verwendete Form von this compound in pharmazeutischen Anwendungen ist .

Wissenschaftliche Forschungsanwendungen

Docusate hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:

Pharmazeutika: Es wird häufig als Stuhlweichmacher und Abführmittel zur Behandlung von Verstopfung verwendet.

Lebensmittelindustrie: Docusatsalze werden als Lebensmittelzusatzstoffe, Emulgatoren und Dispergiermittel verwendet.

Chemische Industrie: Es wird als Netzmittel und Tensid in verschiedenen industriellen Prozessen verwendet.

Biologische Forschung: This compound wird im Labor verwendet, um die Aufnahme von Wasser und Lipiden in biologischen Proben zu erleichtern.

Wirkmechanismus

This compound wirkt als anionisches Tensid und reduziert die Oberflächenspannung des Stuhls. Dadurch können sich mehr Wasser und Fett mit dem Stuhl verbinden, wodurch er weicher und leichter auszuscheiden ist . Die Verbindung entfaltet ihre Wirkung lokal im Darm, insbesondere im Jejunum . Durch Erhöhung des Wassergehalts im Stuhl hilft this compound, die Beschwerden und Belastungen im Zusammenhang mit Verstopfung zu lindern .

Wirkmechanismus

Docusate acts as an anionic surfactant, reducing the surface tension of the stool. This allows more water and fat to combine with the stool, making it softer and easier to pass . The compound exerts its effects locally in the intestines, particularly in the jejunum . By increasing the water content in the stool, this compound helps to alleviate the discomfort and strain associated with constipation .

Vergleich Mit ähnlichen Verbindungen

Docusate wird oft mit anderen Stuhlweichmachern und Abführmitteln verglichen:

Polyethylenglykol 3350 (MiraLAX): Im Gegensatz zu this compound wirkt Polyethylenglykol 3350 durch Wasserbindung im Stuhl über osmotische Wirkung, wodurch er weicher und leichter auszuscheiden ist.

Senna: Senna ist ein Reizabführmittel, das durch Stimulation der Darmmuskulatur zur Förderung der Darmtätigkeit wirkt.

Bisacodyl (Dulcolax): Bisacodyl ist ein weiteres Reizabführmittel, das durch Stimulation der Darmtätigkeit wirkt.

Liste ähnlicher Verbindungen

- Polyethylenglykol 3350

- Senna

- Bisacodyl

This compound zeichnet sich durch seinen schonenden Wirkmechanismus aus, wodurch es sich für Patienten eignet, die einen milden und wirksamen Stuhlweichmacher benötigen .

Eigenschaften

IUPAC Name |

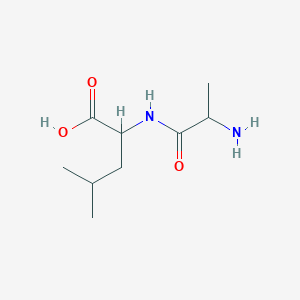

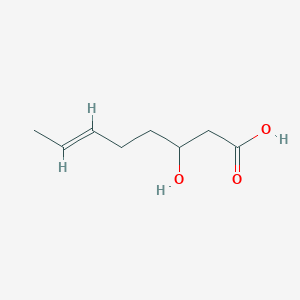

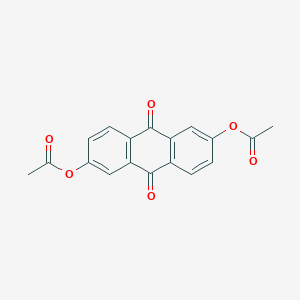

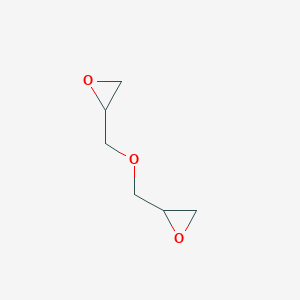

1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O7S/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2/h16-18H,5-15H2,1-4H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSDLXPSAYFUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

128-49-4 (calcium salt), 19149-47-4 (magnesium salt), 30673-56-4 (ammonium salt), 577-11-7 (hydrochloride salt) | |

| Record name | Docusate hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044279 | |

| Record name | Docusate hydrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Docusate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Recent studies suggest that docusate's mechanism of action is due largely to it's surfactant effect in the intestines, which allow fat and water into the feces to soften the stool. Docusate’s mechanism of action was investigated in 1985 on healthy patients. Docusate was added directly to the jejunum based on calculated concentrations of docusate in the jejunum. At this concentration, there was an increase in secretion of water, sodium, chloride, and potassium as well as a decrease in absorption of glucose and bicarbonate. Based on in vitro data, the authors suggested this effect was due to an increase in intracellular cyclic AMP either directly through docusate or E series prostaglandins. | |

| Record name | Docusate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10041-19-7 | |

| Record name | Dioctyl sulfosuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10041-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docusate hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010041197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docusate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Docusate hydrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOCUSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7P27195AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

153-157 | |

| Record name | Docusate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for docusate sodium?

A1: this compound sodium is a surfactant, also known as a wetting agent. It exerts its effect by lowering the surface tension of stool, enabling water and fats to penetrate and soften the fecal mass. [] This facilitates easier passage of stool.

Q2: What is the molecular formula and weight of this compound sodium?

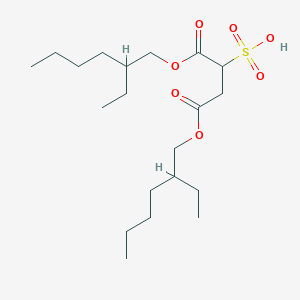

A2: The molecular formula of this compound sodium is C20H37NaO7S. It has a molecular weight of 444.56 g/mol. []

Q3: Does this compound sodium interact with any specific molecular targets in the body?

A3: Unlike many drugs, this compound sodium doesn’t bind to specific receptors or enzymes. Its action is primarily physicochemical, altering the physical properties of stool rather than acting through a specific biochemical pathway. []

Q4: How stable is this compound sodium in different formulations?

A4: The stability of this compound sodium can vary depending on the formulation. Research indicates that the addition of benzoate to solutions containing this compound and an osmotic laxative can increase the stability of the formulation. []

Q5: What is the typical route of administration for this compound sodium?

A5: this compound sodium is typically administered orally, either in capsule or liquid form. [, , ]

Q6: How is this compound sodium absorbed and distributed in the body?

A6: As a surfactant, this compound sodium is not well absorbed from the gastrointestinal tract. This limited absorption contributes to its localized effect on stool in the intestine. []

Q7: How is this compound sodium metabolized and excreted?

A7: this compound sodium undergoes limited metabolism. The majority of the drug is excreted unchanged in the feces. []

Q8: Is this compound sodium effective for preventing or treating constipation?

A8: Despite its widespread use, several studies have questioned the efficacy of this compound sodium in treating constipation.

- Studies on opioid-induced constipation (OIC) have found no significant benefit of this compound sodium compared to placebo or when added to other laxatives like sennosides. [, , , , ]

- Research in older adults found no benefits for constipation when compared with placebo, psyllium, or sennosides. []

- A study in hospitalized patients with cancer found that a sennosides-only protocol was more effective than a protocol combining sennosides and this compound. []

- Research in a postoperative setting after urogynecologic surgery showed no significant reduction in time to first bowel movement when this compound sodium was combined with polyethylene glycol 3350 compared to this compound alone. []

Q9: Is this compound sodium effective as a ceruminolytic agent (for ear wax removal)?

A9: While traditionally used as a ceruminolytic, research on the efficacy of this compound sodium for ear wax removal presents conflicting results.

- One study showed this compound sodium solution to be more effective than triethanolamine polypeptide, particularly in children, in allowing visualization of the tympanic membrane. []

- Conversely, another study found that this compound sodium did not improve visualization compared to saline solution. []

- A study comparing this compound sodium to sodium bicarbonate for cerumen removal found both agents to be similarly effective. []

Q10: Are there any clinical guidelines or recommendations regarding the use of this compound sodium for constipation?

A10: While some guidelines still include this compound sodium in their recommendations for managing constipation, many do not cite strong evidence to support its use. []

Q11: Has this compound sodium been linked to any ototoxicity (hearing damage)?

A11: Studies investigating the ototoxic potential of this compound sodium have produced mixed results.

- A guinea pig study found this compound sodium to be severely ototoxic, leading to significant hearing loss and severe osteitis. []

- Conversely, another study in guinea pigs with perforated tympanic membranes found no evidence of ototoxicity. []

Q12: Are there any novel drug delivery systems being explored for this compound sodium?

A13: While not a primary focus of current research, one study explored the use of this compound sodium as a counterion to create lipophilic salts of metformin. This approach aimed to improve metformin’s solubility and permeability for potential cancer therapy applications. []

Q13: What analytical methods are used to quantify this compound sodium in different matrices?

A13: Several analytical techniques are employed to quantify this compound sodium, including:

- High-performance liquid chromatography (HPLC) is widely used for this compound sodium analysis in various matrices, including soft gelatin capsules. [, ]

- Tandem mass spectrometry (MS/MS), coupled with extraction methods like QuEChERS, enables the detection and quantification of this compound sodium in complex matrices like soil. []

Q14: What are some alternatives to this compound sodium for treating constipation?

A14: Several alternatives to this compound sodium exist for constipation management, including:

- Bulk-forming laxatives: Psyllium is a bulk-forming laxative that has shown greater efficacy compared to this compound in some studies. []

- Stimulant laxatives: Senna, bisacodyl, and sodium picosulfate stimulate intestinal contractions to promote bowel movements. [, , ]

- Osmotic laxatives: Polyethylene glycol 3350, lactulose, and magnesium citrate draw water into the colon to soften stool and induce bowel movements. [, , ]

Q15: What are some areas of ongoing research related to this compound sodium?

A15: Although not a primary focus of current pharmaceutical research, some areas of exploration include:

- Understanding the interaction of this compound sodium with other excipients in drug formulations. For example, research has investigated the impact of the interaction between this compound sodium and the polymer povidone on the dissolution rate of poorly soluble drugs. []

- Investigating the potential use of this compound sodium as a counterion to improve the physicochemical properties and delivery of other drugs. This approach has been explored with metformin for cancer therapy. []

- Developing and validating sensitive analytical methods to detect and quantify this compound in various matrices, such as soil, for environmental monitoring purposes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.